Unii-74P4VV90RU
Overview
Description
K-579, also known as Unii-74P4VV90RU, is a dipeptidyl peptidase IV inhibitor. It has the molecular formula C17H24N6O .
Molecular Structure Analysis
The molecular structure of K-579 is represented by the formula C17H24N6O . The molecular weight is 328.4 g/mol.Physical And Chemical Properties Analysis
K-579 has a molecular weight of 328.4 g/mol. The InChIKey, a unique identifier for chemical substances, for K-579 is JERPHRNGJBSFAP-AWEZNQCLSA-N .Scientific Research Applications
-
- Summary of the application : The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA). It classifies substances as chemical, protein, nucleic acid, polymer, structurally diverse, and unspecified substances .
- Methods of application : UNIIs are generated based on scientific identity characteristics using ISO 11238 data elements .
- Results or outcomes : UNII availability does not imply any regulatory review or approval. Synonyms and mappings are based on the best public information available at the time of publication .
-
- Summary of the application : In single-atom catalysis, supported single-atom catalysts contain isolated individual atoms dispersed on, and/or coordinated with, surface atoms of appropriate supports, which not only maximize the atomic efficiency of metals, but also provide an alternative strategy to tune the activity and selectivity of catalytic reactions .
- Methods of application : Transition metal-containing compounds are very interesting and efficient catalysts, used for a wide range of chemical reactions .
- Results or outcomes : Accomplishing a high catalytic activity with relatively low metal loading is an outstanding advantage, generating low-cost and environmentally friendlier processes .
-
- Summary of the application : Chemical compound UNII-74P4VV90RU is a versatile material used in scientific research. Its unique properties make it valuable for various applications, including materials science.
- Methods of application : During the standard study duration of four semesters, Master’s students acquire in-depth knowledge in the core areas of materials science, materials physics and materials engineering .
- Results or outcomes : The programme is completed with the individual writing of a Master’s thesis on a research topic of the student’s choice .
properties
IUPAC Name |
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPHRNGJBSFAP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431306 | |
Record name | UNII-74P4VV90RU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- | |
CAS RN |
440100-64-1 | |
Record name | K-579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-74P4VV90RU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-579 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.